Cas no 899941-67-4 (N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)

N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-[4-(methylthio)-2-benzothiazolyl]-4-(1-piperidinylsulfonyl)-
- N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide
-
- インチ: 1S/C20H21N3O3S3/c1-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-2-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24)
- InChIKey: QVHBXIYPDVUBHD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=C(SC)C=CC=C2S1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2730-0185-5μmol |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2730-0185-20μmol |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2730-0185-4mg |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2730-0185-2μmol |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2730-0185-15mg |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2730-0185-30mg |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2730-0185-5mg |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2730-0185-75mg |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2730-0185-100mg |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2730-0185-3mg |
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide |
899941-67-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
5. Book reviews
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamideに関する追加情報
Research Brief on N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide (CAS: 899941-67-4)
N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide (CAS: 899941-67-4) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzothiazole and piperidine sulfonyl pharmacophores, has demonstrated promising biological activities, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
The structural features of N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide suggest its potential as a versatile scaffold for drug development. The benzothiazole moiety is known for its role in enhancing binding affinity to biological targets, while the piperidine sulfonyl group contributes to improved solubility and pharmacokinetic properties. Computational docking studies have revealed that this compound exhibits high binding affinity to several key proteins involved in disease pathways, such as kinases and GPCRs, making it a valuable candidate for further investigation.
Recent in vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide effectively inhibits the proliferation of cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. The compound showed nanomolar potency against several cancer cell lines, with minimal cytotoxicity to normal cells, highlighting its potential as a selective anticancer agent. Additionally, pharmacokinetic studies in rodent models indicated favorable bioavailability and tissue distribution, further supporting its therapeutic potential.
Beyond oncology, this compound has also shown promise in neurodegenerative disease research. A recent preprint study (2024) reported that N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide exhibits neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation and tau hyperphosphorylation. These findings suggest a potential dual mechanism of action, targeting both amyloid and tau pathologies, which could address a critical unmet need in Alzheimer's therapy.
Despite these promising results, challenges remain in the development of N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide as a clinical candidate. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. However, the compound's unique structural features and broad biological activity profile make it a compelling subject for ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into preclinical and clinical development.
In conclusion, N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide (CAS: 899941-67-4) represents a promising lead compound with diverse therapeutic applications. Its ability to modulate critical disease pathways, combined with its favorable pharmacokinetic properties, positions it as a valuable asset in the quest for novel treatments. Continued research and optimization efforts will be essential to fully realize its potential and address the remaining challenges in its development.
899941-67-4 (N-4-(methylsulfanyl)-1,3-benzothiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide) 関連製品
- 1804376-35-9(2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine)
- 90002-50-9(2-((2-Amino-4-bromophenyl)amino)ethanol)
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 749875-12-5(2-bromo-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine)
- 777952-91-7(N-cyclobutylsulfamoyl chloride)
- 916056-79-6(Reproxalap)
- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)
- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)
- 127958-68-3(2-(3-Acetamidopropoxy)acetic acid)
- 2137507-07-2(3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one)




